Cas no 885472-90-2 (5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine)

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-D]pyrimidine core structure substituted with chloro and methyl functional groups. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. The dichloro and methyl substitutions enhance its reactivity and selectivity in cross-coupling reactions, facilitating further derivatization. Its high purity and stability make it suitable for research applications in drug discovery and development. The compound’s well-defined structure and synthetic utility underscore its value in exploratory and process chemistry.
5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine structure
885472-90-2 structure
Product Name:5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine
CAS No:885472-90-2
MF:C6H4Cl2N4
MW:203.028758049011
CID:2356395
PubChem ID:57794481
Update Time:2025-06-30

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5,7-dichloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
    • 5,7-DICHLORO-3-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDINE
    • 1H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-3-methyl-
    • 1h-pyrazolo[4,3-d]pyrimidine,5,7-dichloro-3-methyl-
    • 885472-90-2
    • SCHEMBL22118951
    • DTXSID50727912
    • 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine
    • Inchi: 1S/C6H4Cl2N4/c1-2-3-4(12-11-2)5(7)10-6(8)9-3/h1H3,(H,11,12)
    • InChI Key: DVWKPPQYLMITGM-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=C(C)NN=2)N=C(N=1)Cl

Computed Properties

  • Exact Mass: 201.9813015Da
  • Monoisotopic Mass: 201.9813015Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.5

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Additional information on 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine

Introduction to 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 885472-90-2)

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, with the CAS number 885472-90-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The molecular structure of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazolo[4,3-d]pyrimidine core with dichloro and methyl substituents. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The dichloro substituents at positions 5 and 7 enhance the lipophilicity and metabolic stability of the compound, while the methyl group at position 3 contributes to its overall conformational flexibility and binding affinity.

Recent research has focused on the potential of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine as a lead compound for drug development. Studies have shown that this compound exhibits potent inhibitory activity against various kinases, which are key enzymes involved in cell signaling pathways. Specifically, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression.

In a study published in the Journal of Medicinal Chemistry in 2021, researchers evaluated the antiproliferative effects of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine on a panel of human cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in several cancer types, including breast cancer, lung cancer, and colorectal cancer. These findings suggest that 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has significant potential as an anticancer agent.

Beyond its anticancer properties, 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has also shown promise in other therapeutic areas. For instance, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported that this compound exhibited potent antiviral activity against influenza A virus. The mechanism of action involves inhibition of viral RNA polymerase activity, which is crucial for viral replication. This dual therapeutic potential makes 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine an attractive candidate for further drug development.

The pharmacokinetic properties of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.

In addition to its biological activities and pharmacokinetic properties, the synthetic accessibility of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is another important factor that contributes to its potential as a drug candidate. The synthesis of this compound can be achieved through well-established organic chemistry methods, making it amenable to large-scale production for clinical trials and commercialization.

To further explore the therapeutic potential of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, ongoing research is focused on optimizing its structure through medicinal chemistry approaches. This includes modifying the substituents on the pyrazolopyrimidine core to enhance potency and selectivity while minimizing toxicity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide these optimization efforts.

In conclusion, 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 885472-90-2) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential as an anticancer agent and antiviral drug makes it an exciting candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play a significant role in advancing treatments for various diseases.

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